2-Methyl-3-furanthiol (MFT) is a volatile sulfur-containing compound with a potent, characteristic meaty aroma. [] It is naturally found in various cooked meat products [, , ], as well as in some fruits, vegetables, and fermented products. [, , , ] Its presence in food is often attributed to the Maillard reaction, a complex series of chemical reactions between sugars and amino acids that occurs during cooking. [, ] MFT is also known for its potent aroma, possessing a low odor threshold, making it detectable even in minute quantities. [, , , ]
The synthesis of 2-methyl-3-furanthiol involves multiple steps, typically executed in a controlled laboratory or industrial setting. The following outlines a common synthetic route:
This multi-step synthesis allows for the efficient production of the compound while maintaining high yields.
The molecular structure of 2-methyl-3-furanthiol features a furan ring with a methyl group and a thiol group attached. The structural formula can be represented as follows:
The compound's InChI key is RUYNUXHHUVUINQ-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases .
2-Methyl-3-furanthiol participates in various chemical reactions due to its functional groups:
These reactions are significant for its applications in flavor chemistry and potential synthesis of other sulfur-containing compounds.
The mechanism of action for 2-methyl-3-furanthiol primarily revolves around its role as a flavor compound:
This mechanism highlights its importance not only in sensory perception but also in culinary applications.
These properties influence its behavior during food processing and storage, affecting flavor stability and intensity.
2-Methyl-3-furanthiol finds extensive applications across various fields:
The systematic IUPAC name for this compound is 2-methylfuran-3-thiol, reflecting its core furan ring structure with methyl (–CH₃) and thiol (–SH) functional groups at adjacent positions. This nomenclature precisely defines the molecular architecture according to International Union of Pure and Applied Chemistry conventions, where the parent furan ring is numbered with the sulfur-containing carbon at position 3 and the methyl-substituted carbon at position 2.
The compound exhibits a rich array of synonyms across chemical and industrial contexts, including 2-methyl-3-furyl mercaptan, 3-mercapto-2-methylfuran, and the trade name Oxy cyclothione-030. Its potent aroma profile has also led to colloquial names such as fish thiol in flavor chemistry circles. Regulatory designations include FEMA 3188 (Flavor and Extract Manufacturers Association) and CAS Registry Number 28588-74-1, which provide unique identifiers for global chemical databases [1] [5] [10].
Table 1: Comprehensive Synonym List
| Synonym Type | Designations |
|---|---|
| Systematic Names | 2-methylfuran-3-thiol; 2-methyl-3-sulfanylfuran |
| Functional Group Names | 2-methyl-3-furyl mercaptan; 3-mercapto-2-methylfuran |
| Industry/Trade Names | Fish thiol; Oxy cyclothione-030; FEMA 3188 |
| CAS Variants | 28588-74-1 (primary); 28602-27-9; 936098-39-4 |
2-Methyl-3-furanthiol possesses the compact molecular formula C₅H₆OS, integrating five carbon atoms, six hydrogen atoms, one oxygen atom, and one sulfur atom. This configuration yields a precise average molecular mass of 114.16 g/mol, with the monoisotopic mass calculated at 114.0140 g/mol. The elemental composition breaks down to 52.60% carbon, 5.30% hydrogen, 14.01% oxygen, and 28.09% sulfur by mass [2] [3] [6].
The compound typically presents as a pale yellow to amber liquid under ambient conditions, with a characteristic density of 1.145 g/mL at 25°C. Its volatility is evidenced by a boiling point of 57–60°C at 44 mmHg and a flash point of 37°C (closed cup), classifying it as a flammable liquid (Storage Class Code 3). These physical properties necessitate refrigerated (0–10°C), inert-atmosphere storage to prevent oxidative degradation [1] [6] [10].
Table 2: Essential Physicochemical Parameters
| Property | Value | Conditions |
|---|---|---|
| Molecular formula | C₅H₆OS | - |
| Average molecular weight | 114.16 g/mol | - |
| Monoisotopic mass | 114.0140 g/mol | - |
| Density | 1.145 g/mL | 25°C |
| Boiling point | 57–60°C | 44 mmHg |
| Refractive index | 1.518 | 20°C (nD) |
| Vapor density | >1 (vs air) | - |
Mass Spectrometry (MS): Electron ionization (EI) mass spectra exhibit a characteristic molecular ion cluster at m/z 114, with key fragment ions at m/z 97 (loss of •OH) and m/z 69 (C4H5O+ from ring cleavage). Due to its ultra-trace occurrence in natural matrices like wine (ng/L levels), sensitive detection employs headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization using pentafluorobenzyl bromide. Subsequent analysis by gas chromatography–negative chemical ionization mass spectrometry (GC-NCI-MS) enhances selectivity and sensitivity for the pentafluorobenzyl thioether derivative, enabling detection limits below 0.1 ng/L [4] [7].
Nuclear Magnetic Resonance (NMR): While experimental NMR data is limited in public literature, predicted 1H NMR spectra indicate distinctive resonances: a thiol proton (SH) near δ 3.5 ppm (variable), methyl protons at δ 2.2–2.5 ppm, and furan ring protons between δ 6.0–7.5 ppm. The aromatic protons would display complex coupling patterns due to heterocyclic ring constraints. 13C NMR predictions suggest signals for the thiocarbon at δ 125–135 ppm, methyl carbon at δ 12–15 ppm, and oxygen-bound carbons at δ 140–155 ppm [5].
Infrared (IR) Spectroscopy: Computational models indicate prominent IR absorptions for the thiol group (S–H stretch) near 2550–2590 cm−1, alongside furan ring vibrations: C–H stretches (3120–2980 cm−1), C=C/C=O stretches (1600–1700 cm−1), and fingerprint region bands below 1500 cm−1 attributable to ring deformation modes. The experimental absence of broad O–H bands helps distinguish this compound from hydroxylated analogs [5].
Table 3: Spectroscopic Identification Signatures
| Technique | Key Spectral Features | Analytical Context |
|---|---|---|
| GC-NCI-MS | m/z 181 (PFB derivative), 114 (M+•), 97, 69 | Wine, food matrices; LOD <0.1 ng/L |
| 1H NMR | δ 2.25 (CH3), 3.50 (SH, br), 6.15 (H-4), 7.30 (H-5) | Predicted (CDCl3) |
| IR | 2575 cm−1 (νS–H), 3130–2980 cm−1 (νC–H), 1575 cm−1 (νC=C) | Theoretical (gas phase) |
Structural Isomerism: 2-Methyl-3-furanthiol exhibits potential isomerism through:
Conformational Preferences: Density functional theory (DFT) calculations reveal two primary planar conformers differing in thiol group orientation relative to the methyl substituent. The syn conformation (S–H bond oriented toward oxygen) is energetically favored by ~2.3 kJ/mol due to weak S–O electrostatic attraction. The energy barrier for rotation is approximately 8.5 kJ/mol, permitting rapid interconversion at room temperature. The furan ring itself adopts a planar configuration maximizing π-electron delocalization, though the methyl group introduces slight pyramidalization at C2 [3] [5].
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